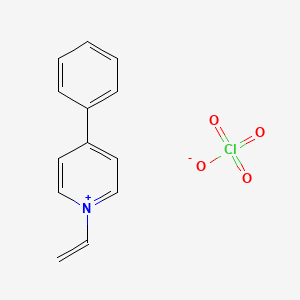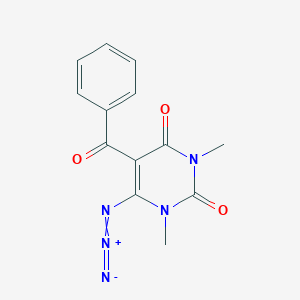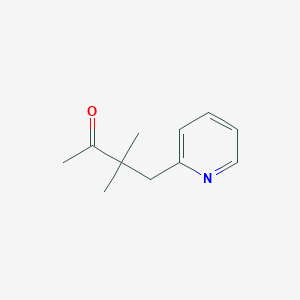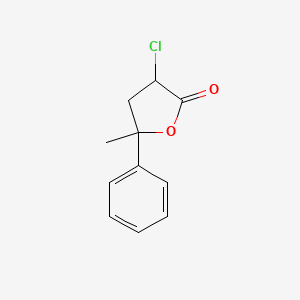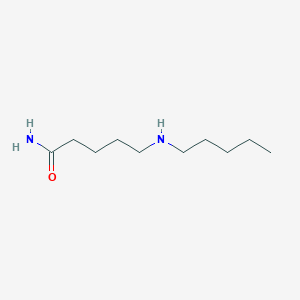
5-(Pentylamino)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pentylamino)pentanamide: is an organic compound belonging to the class of amides It consists of a pentanamide backbone with a pentylamino substituent at the 5-position Amides are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pentylamino)pentanamide can be achieved through several methods. One common approach involves the reaction of pentanoyl chloride with pentylamine under basic conditions. The reaction proceeds as follows:
Pentanoyl chloride+Pentylamine→this compound+HCl
This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Pentylamino)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted amides with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Pentylamino)pentanamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of amides with biological molecules. It may serve as a model compound to investigate the behavior of amides in biological systems.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a precursor in the synthesis of drug candidates or as a reference compound in pharmacological studies.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Pentylamino)pentanamide involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of biological molecules and influence various biochemical pathways. The specific molecular targets and pathways depend on the context of its application and the nature of the biological system.
Comparación Con Compuestos Similares
Pentanamide: The parent compound without the pentylamino substituent.
Hexanamide: An amide with a six-carbon chain.
Butanamide: An amide with a four-carbon chain.
Comparison: 5-(Pentylamino)pentanamide is unique due to the presence of the pentylamino substituent, which can influence its chemical and physical properties. Compared to pentanamide, the additional pentylamino group can enhance its solubility, reactivity, and potential interactions with biological molecules. The length of the carbon chain and the presence of substituents can significantly impact the behavior and applications of amides in various fields.
Propiedades
Número CAS |
90068-21-6 |
|---|---|
Fórmula molecular |
C10H22N2O |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
5-(pentylamino)pentanamide |
InChI |
InChI=1S/C10H22N2O/c1-2-3-5-8-12-9-6-4-7-10(11)13/h12H,2-9H2,1H3,(H2,11,13) |
Clave InChI |
AMNKCNNRMPPHSR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNCCCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)
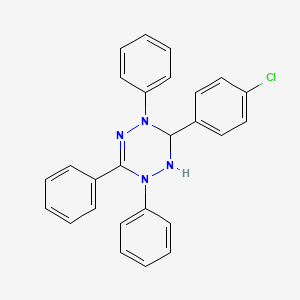
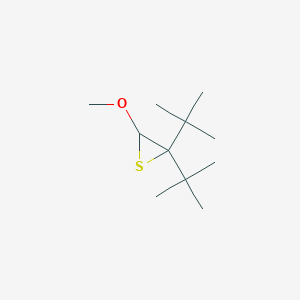
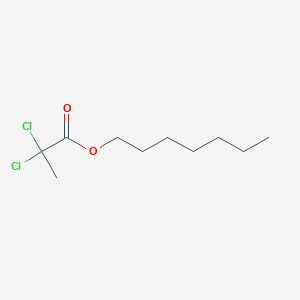
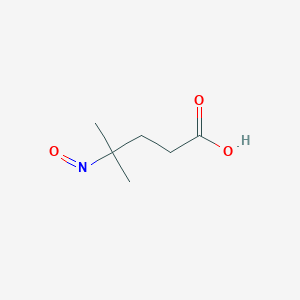
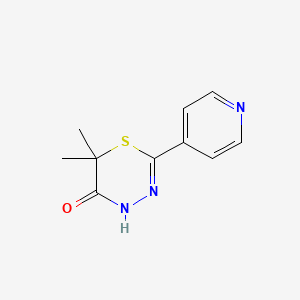
![3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14377571.png)
![1-Bromo-4-iodobicyclo[2.2.2]octane](/img/structure/B14377572.png)
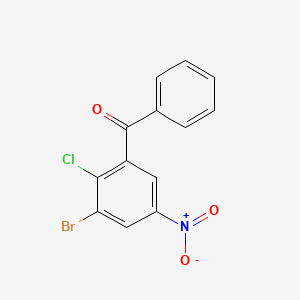
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)
